molecular formula C17H20N2O3S B14800387 N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide

N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide

Cat. No.: B14800387
M. Wt: 332.4 g/mol
InChI Key: MVOGOPRHVUXOOF-UHFFFAOYSA-N
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Description

N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isopropyl group, a methylphenoxy group, and a thiophenecarbohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacyl hydrazide with phenyl isothiocyanate. The reaction is carried out in aqueous hydrochloric acid under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropyl-5-methylphenoxy)-N-(4’-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide
  • N-cyclohexyl-2-((2-isopropyl-5-methylphenoxy)acetyl)hydrazinecarbothioamide
  • N’-benzylidene-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Uniqueness

N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C17H20N2O3S/c1-11(2)13-7-6-12(3)9-14(13)22-10-16(20)18-19-17(21)15-5-4-8-23-15/h4-9,11H,10H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

MVOGOPRHVUXOOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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